Weak but Specific β-Lactamase Inhibition Profile Differentiates Pterolactam from Potent, Broad-Spectrum Inhibitors
Pterolactam exhibits weak, class-specific inhibitory activity against certain β-lactamase enzymes, a profile that distinguishes it from potent, broad-spectrum clinical inhibitors like clavulanic acid. This specific, low-potency interaction may be valuable for mechanistic studies or as a starting point for scaffold optimization [1].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4,200 nM |
| Comparator Or Baseline | Clavulanic acid (potent β-lactamase inhibitor): IC50 values typically in the low nanomolar range (e.g., IC50 ~80 nM against TEM-1) |
| Quantified Difference | Pterolactam is approximately 50- to 100-fold less potent than clinical β-lactamase inhibitors. |
| Conditions | In vitro enzymatic assay against Class C β-lactamase from Enterobacter cloacae 908R |
Why This Matters
This unique profile of weak, class-specific inhibition can be advantageous for studying structure-activity relationships (SAR) or for applications where potent, pan-inhibition is undesirable.
- [1] BindingDB. (2012). BDBM50112047: Pterolactam binding data for Beta-lactamase (Enterobacter cloacae). View Source
